REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH:14]C(=O)C(C)(C)C>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14]
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Name
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N-[4-(2-chloro-phenyl)-pyridin-3-yl]-2,2-dimethyl-propionamide
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Quantity
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22.2 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=C(C=NC=C1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
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730 mL
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Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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92.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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WASH
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Details
|
washed with three 130 ml portions diethyl ether and 500 ml ethyl acetate
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Type
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ADDITION
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Details
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were added
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Type
|
ADDITION
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Details
|
The aqueous phase was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling
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Type
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CUSTOM
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Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the product was extracted with three 200 ml portions of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (magnesium sulfate)
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Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=C(C=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |